5-Fluoro-2-methylpyrimidine-4,6-diol 5-Fluoro-2-methylpyrimidine-4,6-diol
Brand Name: Vulcanchem
CAS No.: 1598-63-6
VCID: VC20952990
InChI: InChI=1S/C5H5FN2O2/c1-2-7-4(9)3(6)5(10)8-2/h1H3,(H2,7,8,9,10)
SMILES: CC1=NC(=C(C(=O)N1)F)O
Molecular Formula: C5H5FN2O2
Molecular Weight: 144.1 g/mol

5-Fluoro-2-methylpyrimidine-4,6-diol

CAS No.: 1598-63-6

Cat. No.: VC20952990

Molecular Formula: C5H5FN2O2

Molecular Weight: 144.1 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2-methylpyrimidine-4,6-diol - 1598-63-6

Specification

CAS No. 1598-63-6
Molecular Formula C5H5FN2O2
Molecular Weight 144.1 g/mol
IUPAC Name 5-fluoro-4-hydroxy-2-methyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C5H5FN2O2/c1-2-7-4(9)3(6)5(10)8-2/h1H3,(H2,7,8,9,10)
Standard InChI Key REAPDCOFEGTTLS-UHFFFAOYSA-N
SMILES CC1=NC(=C(C(=O)N1)F)O
Canonical SMILES CC1=NC(=C(C(=O)N1)F)O

Introduction

Physical and Chemical Properties

5-Fluoro-2-methylpyrimidine-4,6-diol possesses distinctive physical and chemical properties that determine its behavior in chemical reactions and biological systems. These properties are summarized in the following table:

PropertyValue
CAS Number1598-63-6
Molecular FormulaC₅H₅FN₂O₂
Molecular Weight144.1 g/mol
IUPAC Name5-fluoro-4-hydroxy-2-methyl-1H-pyrimidin-6-one
Alternative Names5-fluoro-6-hydroxy-2-methyl-4(1H)-pyrimidinone
Physical AppearanceWhite to light yellow solid
Structural FeaturesPyrimidine ring with fluorine at C-5, methyl at C-2, hydroxyl groups at C-4 and C-6
The compound's structure enables it to participate in various intermolecular interactions, including hydrogen bonding through its hydroxyl groups and dipole-dipole interactions through the electronegative fluorine atom. These interactions influence its solubility, crystalline structure, and binding affinity to biological targets .

Synthesis Methods

The synthesis of 5-Fluoro-2-methylpyrimidine-4,6-diol can be accomplished through several methods, each with its advantages and limitations. The most common approaches are described below:

Fluorination of Non-fluorinated Precursor

The primary method for synthesizing 5-Fluoro-2-methylpyrimidine-4,6-diol involves the fluorination of its non-fluorinated counterpart, 2-methylpyrimidine-4,6-diol. This selective fluorination is typically achieved using specific fluorinating agents under controlled conditions:

  • Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is commonly employed as a mild and selective fluorinating agent.

  • N-fluorobenzenesulfonimide (NFSI) can also be used for the introduction of fluorine at the 5-position of the pyrimidine ring.
    The reaction usually requires anhydrous conditions and careful temperature control to ensure selectivity for the 5-position of the pyrimidine ring.

From 5-Fluoropyrimidine-4,6-diol

Another potential synthetic route involves methylation of 5-Fluoropyrimidine-4,6-diol at the 2-position. This method starts with the simpler 5-Fluoropyrimidine-4,6-diol (CAS No. 106615-61-6) and introduces the methyl group through appropriate methylating agents .

Chemical Reactions and Reactivity

5-Fluoro-2-methylpyrimidine-4,6-diol demonstrates versatile chemical reactivity due to its functional groups and aromatic character. Understanding these reactions is crucial for its application in synthetic chemistry and drug development.

Halogenation Reactions

The hydroxyl groups at positions 4 and 6 can undergo halogenation to form corresponding halogenated derivatives. For example:

  • Reaction with phosphoryl chloride (POCl₃) or trichlorophosphate can transform the hydroxyl groups into chlorine, yielding 4,6-dichloro-5-fluoro-2-methylpyrimidine derivatives .

  • These chlorinated intermediates are valuable in synthetic chemistry as they allow for further functionalization through nucleophilic substitution reactions .

Oxidation and Reduction Reactions

5-Fluoro-2-methylpyrimidine-4,6-diol can participate in both oxidation and reduction reactions:

  • Oxidation: The compound can be oxidized to form pyrimidine oxides, primarily through reaction with oxidizing agents such as hydrogen peroxide or peracids.

  • Reduction: Various reducing agents can transform the compound into different reduced pyrimidine derivatives, potentially affecting the aromatic character of the ring.

Biological Activity

The biological activity of 5-Fluoro-2-methylpyrimidine-4,6-diol stems from its unique structural features, particularly the presence of the fluorine atom, which enhances its interaction with biological targets.

Inhibition of Enzymatic Processes

Similar to other fluorinated pyrimidines, 5-Fluoro-2-methylpyrimidine-4,6-diol may inhibit thymidylate synthase (TS), a key enzyme involved in DNA synthesis. The inhibition mechanism likely involves:

  • Formation of a stable complex with the enzyme

  • Disruption of nucleotide synthesis

  • Interference with DNA replication

  • Potential cell death in rapidly dividing cells
    This mechanism is particularly relevant for the compound's potential anticancer activity, as cancer cells typically have higher rates of DNA synthesis compared to normal cells.

Comparative Biological Activity

Studies on related compounds provide insights into the potential biological activity of 5-Fluoro-2-methylpyrimidine-4,6-diol. For example, 5-fluoro-2-amino-4,6-dichloropyrimidine, a structurally related compound, demonstrates significant inhibition of immune-activated nitric oxide (NO) production with an IC₅₀ of 2 μM . This suggests that 5-Fluoro-2-methylpyrimidine-4,6-diol may also exhibit immunomodulatory properties.

Applications in Medicinal Chemistry

The unique structural and chemical properties of 5-Fluoro-2-methylpyrimidine-4,6-diol make it valuable in various aspects of medicinal chemistry and drug development.

Building Block in Drug Synthesis

5-Fluoro-2-methylpyrimidine-4,6-diol serves as an important building block in the synthesis of more complex fluorinated compounds with medicinal properties:

  • Anticancer agents: Derivatives targeting specific enzymes or pathways involved in cancer cell growth and survival

  • Antiviral compounds: Nucleoside analogs that interfere with viral replication

  • Enzyme inhibitors: Compounds designed to modulate specific enzymatic activities in disease states

Development of Fluorinated Bioactive Compounds

The incorporation of fluorine into bioactive molecules often enhances their pharmacological properties:

  • Increased metabolic stability: Fluorine substitution can block metabolic degradation sites

  • Enhanced binding affinity: The high electronegativity of fluorine can strengthen interactions with target proteins

  • Improved membrane permeability: Fluorination can increase lipophilicity, facilitating cell membrane passage
    These advantages make 5-Fluoro-2-methylpyrimidine-4,6-diol a valuable starting material for developing drugs with improved pharmacokinetic and pharmacodynamic properties.

Comparison with Related Compounds

To better understand the unique properties of 5-Fluoro-2-methylpyrimidine-4,6-diol, it is instructive to compare it with structurally related compounds.

Comparison with Non-fluorinated Analog

The table below compares 5-Fluoro-2-methylpyrimidine-4,6-diol with its non-fluorinated counterpart, 4,6-Dihydroxy-2-methylpyrimidine:

Property5-Fluoro-2-methylpyrimidine-4,6-diol4,6-Dihydroxy-2-methylpyrimidine
Molecular FormulaC₅H₅FN₂O₂C₅H₆N₂O₂
Molecular Weight144.1 g/mol126.11 g/mol
Melting PointNot well-documented>300°C
Electronic PropertiesMore electronegative due to F atomLess electronegative
Biological ActivityEnhanced potential as antiviral/anticancer precursorLess potent biological activity
Hydrogen BondingModified by F atom presenceStandard hydrogen bonding pattern
The presence of fluorine in 5-Fluoro-2-methylpyrimidine-4,6-diol significantly alters its electronic properties, potentially enhancing its biological activity compared to the non-fluorinated analog .

Comparison with Other Fluorinated Pyrimidines

The following table compares 5-Fluoro-2-methylpyrimidine-4,6-diol with other fluorinated pyrimidine derivatives:

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesNotable Properties
5-Fluoro-2-methylpyrimidine-4,6-diolC₅H₅FN₂O₂144.1 g/molF at C-5, methyl at C-2, OH at C-4,6Building block for bioactive compounds
5-Fluoropyrimidine-4,6-diolC₄H₃FN₂O₂130.08 g/molLacks methyl group at C-2Simpler structure, different reactivity
5-Fluoro-6-methyluracilC₅H₅FN₂O₂144.10 g/molDifferent ring structure, methyl at C-6Different biological target profile
5-FluorodihydrouracilC₄H₅FN₂O₂132.09 g/molReduced pyrimidine ringDifferent aromaticity and reactivity
These comparisons highlight how subtle structural differences among fluorinated pyrimidines can lead to significant variations in their chemical properties and biological activities .

Research Applications and Future Directions

Current research on 5-Fluoro-2-methylpyrimidine-4,6-diol focuses on expanding its applications and understanding its potential in various fields.

Current Research Applications

The compound is being investigated for various applications:

  • Development of novel antiviral agents, particularly against challenging viral infections

  • Creation of targeted anticancer drugs with enhanced selectivity for cancer cells

  • Design of enzyme inhibitors for treating metabolic disorders

  • Exploration as an intermediate in the synthesis of more complex bioactive molecules

Future Research Directions

Several promising research directions could further exploit the potential of 5-Fluoro-2-methylpyrimidine-4,6-diol:

  • Development of more efficient and environmentally friendly synthesis methods

  • Investigation of new derivatives with enhanced biological activities

  • Exploration of structure-activity relationships to optimize therapeutic properties

  • Computational studies to predict interactions with various biological targets

  • Development of combination therapies utilizing its derivatives

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